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Abstract
Robinetin, a pentahydroxyflavone found in various medicinal plants, has garnered significant

interest for its diverse pharmacological activities, including antiviral, antioxidant, and anticancer

effects.[1][2][3][4] As with any potential therapeutic agent, a thorough evaluation of its drug-like

properties is crucial for further development. This technical guide provides an in-depth overview

of the in silico prediction of Robinetin's physicochemical characteristics, absorption,

distribution, metabolism, excretion, and toxicity (ADMET) profile, and its interaction with protein

targets through molecular docking. This document summarizes key predictive data from

computational studies and outlines the methodologies employed, offering a valuable resource

for researchers in the field of drug discovery and development.

Physicochemical Properties of Robinetin
The fundamental physicochemical properties of a compound are critical determinants of its

pharmacokinetic behavior. These properties for Robinetin, as sourced from computational

predictions and chemical databases, are summarized below.

Table 1: Predicted Physicochemical Properties of Robinetin
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Property Value Source

Molecular Formula C₁₅H₁₀O₇ PubChem[5]

Molecular Weight 302.23 g/mol PubChem[5]

IUPAC Name

3,7-dihydroxy-2-(3,4,5-

trihydroxyphenyl)chromen-4-

one

PubChem[5]

XLogP3 1.6 PubChem[5]

Hydrogen Bond Donors 5 PubChem[5]

Hydrogen Bond Acceptors 7 PubChem[5]

Rotatable Bond Count 1 PubChem[5]

Topological Polar Surface Area 127 Å² PubChem[5]

Formal Charge 0 PubChem[5]

In Silico ADMET (Absorption, Distribution,
Metabolism, Excretion, Toxicity) Profile
Computational models are invaluable for the early assessment of a compound's ADMET

profile, helping to identify potential liabilities and guide further experimental work. The predicted

ADMET properties of Robinetin are detailed below.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
A comprehensive review of Robinetin utilized the Deep-PK Predictions analysis to

computationally estimate its ADMET properties.[1][2] The results suggest that while Robinetin
is likely to be absorbed in the human intestine, its oral bioavailability is predicted to be low.[6]

Table 2: Predicted ADME Properties of Robinetin
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Property Prediction Predictive Confidence

Absorption

Human Oral Bioavailability

(20%)
Non-bioavailable Low

Human Oral Bioavailability

(50%)
Bioavailable Low

Human Intestinal Absorption Absorbed High

P-glycoprotein Inhibitor Non-inhibitor High

P-glycoprotein Substrate Non-substrate Medium

Distribution

Blood-Brain Barrier

Permeability
Non-permeable High

Metabolism

CYP1A2 Inhibitor Inhibitor Medium

CYP1A2 Substrate Substrate Low

CYP2C19 Inhibitor Non-inhibitor High

CYP2C19 Substrate Non-substrate High

CYP2C9 Inhibitor Inhibitor High

CYP2C9 Substrate Non-substrate High

CYP2D6 Inhibitor Non-inhibitor High

CYP2D6 Substrate Non-substrate High

CYP3A4 Inhibitor Inhibitor Medium

CYP3A4 Substrate Non-substrate High

Excretion

Half-life < 3 hours -
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Renal OCT2 Substrate Non-substrate Medium

Data sourced from a comprehensive review utilizing Deep-PK Predictions analysis.[1][6]

Toxicity Profile
In silico toxicity predictions are essential for flagging potential safety concerns early in the drug

discovery pipeline.

Table 3: Predicted Toxicological Properties of Robinetin

Property Prediction Predictive Confidence

AMES Mutagenicity Mutagen Medium

Carcinogenicity Carcinogen Low

Hepatotoxicity (Human) Hepatotoxic Medium

hERG Inhibition Non-inhibitor High

Skin Sensitization (Human) Non-sensitizer Medium

Data sourced from a comprehensive review utilizing Deep-PK Predictions analysis.[1][6]

Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one

molecule to a second when bound to each other to form a stable complex. This method is

widely used to predict the binding affinity and interaction patterns of a ligand with a protein

target.

Molecular Docking against SARS-CoV-2 Proteins
In silico molecular docking studies have been conducted to evaluate the antiviral potential of

Robinetin against SARS-CoV-2. These studies demonstrated favorable binding affinities for

the main protease (Mpro) and the spike glycoprotein, suggesting potential inhibitory activity

against viral replication and entry into host cells.[1]
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Table 4: Molecular Docking Results of Robinetin against SARS-CoV-2 Targets

Target Protein Binding Affinity (kcal/mol) Key Interactions

Main Protease (Mpro) -8.3
Up to five hydrogen bonds and

multiple hydrophobic contacts

Spike Glycoprotein -7.6
Multiple hydrogen bonds and

hydrophobic contacts

Data sourced from a 2025 comprehensive review.[1]

Other Reported Molecular Docking Studies
Robinetin has also been investigated through molecular docking for its inhibitory potential

against other key protein targets implicated in various diseases.

Cyclin-Dependent Kinase 1 (CDK1): Molecular docking studies have been performed to

assess Robinetin's inhibitory efficacy against CDK1, a key regulator of the cell cycle, which

is often dysregulated in cancer.[1]

Aryl Hydrocarbon Receptor (AhR): The interaction of Robinetin with the Aryl Hydrocarbon

Receptor has been evaluated using molecular docking to explore its potential to modulate

the activity of this receptor.[7]

Methodologies for In Silico Predictions
The following sections detail the typical experimental protocols for the computational methods

cited in the prediction of Robinetin's drug-like properties.

ADMET Prediction Protocol using Web-Based Servers
(e.g., pkCSM, SwissADME)
In silico ADMET prediction is often carried out using online platforms that employ machine

learning models trained on large datasets of chemical structures and their corresponding

experimental data.

Experimental Protocol:
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Ligand Preparation: The 2D or 3D structure of Robinetin is obtained, typically in SMILES or

SDF format.

Input to Server: The chemical structure is submitted to the ADMET prediction server (e.g.,

pkCSM, SwissADME).

Prediction Calculation: The server utilizes pre-built models based on graph-based

signatures, machine learning algorithms, or physicochemical property calculations to predict

various ADMET parameters.[8]

Results Analysis: The output, usually a comprehensive table of predicted properties with

confidence scores, is analyzed to assess the drug-likeness of the compound.

Molecular Docking Protocol (e.g., using AutoDock)
Molecular docking simulations are performed to understand the binding mode and affinity of a

ligand to a protein target.

Experimental Protocol:

Protein Preparation:

The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB).

Water molecules and co-crystallized ligands are typically removed.

Polar hydrogen atoms are added, and non-polar hydrogens are merged.

Partial charges (e.g., Kollman charges) are assigned to the protein atoms.

Ligand Preparation:

The 3D structure of Robinetin is generated and optimized for its lowest energy

conformation.

Rotatable bonds are defined, and partial charges are assigned.

Grid Box Generation:
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A 3D grid box is defined around the active site of the protein. The grid dimensions are set

to encompass the entire binding pocket.

Grid parameter files are generated to pre-calculate the interaction energies for different

atom types.

Docking Simulation:

A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to

explore different conformations and orientations of the ligand within the grid box.[9]

Multiple docking runs are performed to ensure the reliability of the results.

Results Analysis:

The resulting docked poses are clustered based on their root-mean-square deviation

(RMSD).

The pose with the lowest binding energy from the most populated cluster is typically

selected as the most probable binding mode.

The binding energy (in kcal/mol) and the interactions (hydrogen bonds, hydrophobic

interactions, etc.) between the ligand and the protein are analyzed.

Visualizations
In Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for the in silico prediction of drug-like

properties.
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Caption: Workflow for in silico prediction of drug-like properties.

ADMET Prediction Logical Flow
This diagram outlines the logical flow of ADMET prediction.
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Caption: Logical flow of ADMET property prediction.

Molecular Docking Experimental Workflow
The diagram below details the steps involved in a molecular docking experiment.
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Caption: Experimental workflow for molecular docking.

Conclusion
The in silico prediction of Robinetin's drug-like properties provides valuable insights for its

future development as a therapeutic agent. The available data suggests that while Robinetin
possesses several favorable characteristics, its low predicted oral bioavailability and potential

for mutagenicity and carcinogenicity warrant further investigation through in vitro and in vivo

studies. The molecular docking results highlight its potential to interact with various protein

targets, supporting its diverse pharmacological activities. This technical guide serves as a

comprehensive resource for researchers, summarizing the current state of knowledge on the
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computationally predicted drug-like properties of Robinetin and outlining the methodologies to

conduct similar assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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